![molecular formula C33H30F6N4O3 B2894704 3-[[3,5-Bis(trifluoromethyl)phenyl]methylamino]-4-[[(S)-[(2S,4R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]amino]cyclobut-3-ene-1,2-dione CAS No. 1210360-60-3](/img/structure/B2894704.png)
3-[[3,5-Bis(trifluoromethyl)phenyl]methylamino]-4-[[(S)-[(2S,4R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]amino]cyclobut-3-ene-1,2-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[[3,5-Bis(trifluoromethyl)phenyl]methylamino]-4-[[(S)-[(2S,4R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]amino]cyclobut-3-ene-1,2-dione is a useful research compound. Its molecular formula is C33H30F6N4O3 and its molecular weight is 644.618. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 3-[[3,5-bis(trifluoromethyl)phenyl]methylamino]-4-[[(S)-[(2S,4R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]amino]cyclobut-3-ene-1,2-dione is a complex organic molecule with significant potential for biological applications. Its unique structure includes trifluoromethyl groups and a methoxyquinoline moiety, which are known to enhance biological activity and interaction with various biological targets.
Structural Characteristics
The molecular formula of this compound is C₁₉H₁₈F₆N₂O₃, with a molecular weight of approximately 644.618 g/mol. The cyclobutene core combined with multiple functional groups suggests diverse pharmacological properties.
Biological Activity
Research indicates that this compound exhibits various biological activities, particularly in the fields of cancer treatment and antimicrobial properties.
Anticancer Activity
Recent studies have demonstrated the compound's effectiveness against several human cancer cell lines:
Cell Line | IC₅₀ (μM) | Reference Drug (Doxorubicin) IC₅₀ (μM) |
---|---|---|
A549 | 44.4 | 52.1 |
HCT116 | 22.4 | - |
PC3 | - | - |
A431 | - | - |
HePG2 | 17.8 | - |
HOS | 12.4 | - |
PACA2 | 17.6 | - |
BJ1 | - | - |
These results indicate that the compound has lower IC₅₀ values than Doxorubicin in some cases, suggesting it may be a promising candidate for further development as an anticancer agent .
The mechanism by which this compound exerts its anticancer effects appears to involve the down-regulation of several key genes associated with cancer progression:
- PALB2 : Down-regulated in PACA2 cells treated with the compound.
- BRCA1 and BRCA2 : Down-regulated in PC3 cells.
- EGFR and KRAS : Decreased expression levels observed in A549 cells.
- TP53 and FASN : Down-regulated in HCT116 cells treated with the compound.
These findings suggest that the compound may interfere with critical pathways involved in tumor growth and survival .
Antimicrobial Activity
In addition to its anticancer properties, the compound has also shown potential antimicrobial activity against various strains:
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Bacillus mycoides | 4.88 µg/mL |
Escherichia coli | - |
Candida albicans | - |
This antimicrobial activity highlights the versatility of the compound and suggests its potential use in treating infections .
Case Studies
Several case studies have explored the effectiveness of similar compounds with trifluoromethyl groups:
- Study on Urea Derivatives : A series of urea derivatives were synthesized to assess their antibacterial properties, revealing significant activity against multiple bacterial strains.
- Molecular Docking Studies : Investigations into the binding affinities of related compounds against bacterial enzymes demonstrated promising interactions that could inform future drug design strategies .
Aplicaciones Científicas De Investigación
Structure and Composition
The molecular formula of the compound is C33H30F6N4O3, and it features several functional groups that contribute to its reactivity and biological activity. The presence of trifluoromethyl groups enhances lipophilicity, while the azabicyclo structure may influence its interaction with biological targets.
Medicinal Chemistry
The compound is being investigated for its potential as a pharmaceutical agent. Its structural components suggest possible interactions with various biological targets, particularly in the realm of neuropharmacology and oncology.
Case Study: Neuropharmacological Activity
Research has indicated that derivatives of similar structures exhibit significant activity on neurotransmitter systems, particularly dopamine and serotonin receptors. This compound's unique structure may enhance its efficacy and selectivity in targeting these pathways.
Anticancer Research
Preliminary studies suggest that the compound may possess anticancer properties, potentially functioning as an inhibitor of tumor growth through mechanisms involving apoptosis and cell cycle regulation.
Case Study: In Vitro Anticancer Activity
In vitro assays have demonstrated that compounds with similar cyclobutene-dione moieties exhibit cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The specific effects of this compound are currently under investigation.
Chemical Biology
The unique structural features of this compound allow for its use as a probe in chemical biology studies, particularly in understanding protein-ligand interactions.
Case Study: Protein Binding Studies
Research utilizing fluorescent tagging has shown that compounds with similar frameworks can effectively bind to specific proteins involved in cellular signaling pathways, providing insights into their biological roles.
Propiedades
IUPAC Name |
3-[[3,5-bis(trifluoromethyl)phenyl]methylamino]-4-[[(S)-[(2S,4R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]amino]cyclobut-3-ene-1,2-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H30F6N4O3/c1-3-18-16-43-9-7-19(18)12-26(43)27(23-6-8-40-25-5-4-22(46-2)14-24(23)25)42-29-28(30(44)31(29)45)41-15-17-10-20(32(34,35)36)13-21(11-17)33(37,38)39/h3-6,8,10-11,13-14,18-19,26-27,41-42H,1,7,9,12,15-16H2,2H3/t18-,19+,26-,27-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKQBGWDNBVWQDJ-NPHPFRHUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)NC5=C(C(=O)C5=O)NCC6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@@H]3C[C@H]4CCN3C[C@@H]4C=C)NC5=C(C(=O)C5=O)NCC6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H30F6N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
644.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.